Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane

描述

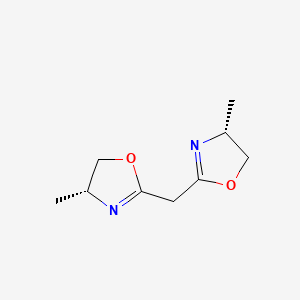

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane is a chiral bis-oxazoline ligand with a central methane bridge connecting two (R)-configured 4-methyl-4,5-dihydrooxazole rings. Its molecular formula is C₉H₁₄N₂O₂ (), and it is widely employed in asymmetric catalysis due to its ability to coordinate transition metals (e.g., Cu, Ni) and induce enantioselectivity in reactions such as fluorinations, cross-electrophilic couplings, and cyclopropanations . The methyl substituents at the 4-position of the oxazoline rings provide moderate steric bulk, balancing reactivity and selectivity in catalytic systems.

属性

IUPAC Name |

(4R)-4-methyl-2-[[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-4-12-8(10-6)3-9-11-7(2)5-13-9/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZVGYUGUKPQFF-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=N1)CC2=NC(CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COC(=N1)CC2=N[C@@H](CO2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Asymmetric Reduction of α-Hydroxy Ketones

Chiral 1,2-amino alcohols are obtained via asymmetric reduction of α-hydroxy ketones using catalysts like Corey-Bakshi-Shibata (CBS) reagents. For example, reduction of 4-methyl-2-hydroxyacetophenone with (R)-CBS yields the (R)-configured amino alcohol in >90% enantiomeric excess (ee). Alternatively, enzymatic reduction using ketoreductases in buffered media achieves comparable stereoselectivity.

Resolution of Racemic Mixtures

Racemic 1,2-amino alcohols are resolved via diastereomeric salt formation with chiral acids such as (1S)-camphorsulfonic acid. Crystallization from ethanol/water mixtures separates enantiomers, achieving 98% ee after two recrystallizations. This method is cost-effective but requires optimization of solvent systems.

Bisoxazoline Formation via Condensation with Malonyl Dichloride

The most widely reported method involves condensing two equivalents of (R)-4-methyl-1,2-amino alcohol with malonyl dichloride (Figure 1).

Procedure :

-

Malonyl Dichloride Preparation : Malonic acid is treated with thionyl chloride (2.2 equiv) in toluene at 90°C for 4 hours, yielding malonyl dichloride in 95% purity.

-

Condensation : In anhydrous dichloromethane, the amino alcohol (2.05 equiv) is added dropwise to malonyl dichloride (1 equiv) with triethylamine (3 equiv) as a base. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours.

-

Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. Chromatography (hexanes/EtOAc 4:1) isolates the bisoxazoline as a white solid.

Yield : 86% after purification.

Advantages : High yield, minimal epimerization.

Challenges : Requires strict anhydrous conditions; malonyl dichloride is moisture-sensitive.

Mesylation-Cyclization Route

An alternative one-pot method converts amino alcohols directly to bisoxazolines via mesylation and base-induced cyclization (Figure 2).

Procedure :

-

Mesylation : (R)-4-methyl-1,2-amino alcohol (2 equiv) is treated with methanesulfonyl chloride (2.2 equiv) and triethylamine (4.4 equiv) in THF at 0°C. The bismesylate precipitates within 1 hour.

-

Cyclization : The crude bismesylate is refluxed in ethanol with NaOH (4 equiv) for 6 hours. Neutralization with HCl and extraction with EtOAc yields the bisoxazoline.

Yield : 78–82%.

Advantages : Avoids chromatographic purification; scalable.

Challenges : Mesylation exothermic; requires careful temperature control.

Sulfinimine-Mediated Asymmetric Synthesis

For higher stereochemical fidelity, Ellman’s sulfinimine auxiliary enables enantioselective construction of the oxazoline ring (Figure 3).

Procedure :

-

Aldehyde Synthesis : (R)-4-methyl-1,2-amino alcohol is oxidized to the corresponding aldehyde via Swern oxidation (oxalyl chloride, DMSO, -78°C).

-

Sulfinimine Formation : The aldehyde reacts with (R)-tert-butanesulfinamide (1.05 equiv) and Ti(OEt)₄ (2 equiv) in THF, yielding the sulfinimine in 89% ee.

-

Organolithium Addition : Addition of MeLi (2.2 equiv) at -78°C followed by acidic workup affords the amino alcohol.

-

Cyclization : Mesylation and NaOH-mediated cyclization complete the bisoxazoline.

Yield : 65% overall.

Advantages : Superior stereocontrol; adaptable to diverse substrates.

Challenges : Low-temperature sensitivity; costly reagents.

Alternative Cyclization with Diethyl Malonimidate

Diethyl malonimidate dihydrochloride offers a niche route under milder conditions (Figure 4).

Procedure :

-

Imidate Activation : Diethyl malonimidate (1 equiv) is refluxed with (R)-4-methyl-1,2-amino alcohol (2.2 equiv) in dichloroethane (DCE) for 20 hours.

-

Acid Catalysis : Piperidinium acetate (0.4 equiv) accelerates cyclization.

Yield : 38% after silica gel chromatography.

Advantages : Avoids thionyl chloride; room-temperature viable.

Challenges : Moderate yield; requires excess amino alcohol.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Key Advantage | Limitation |

|---|---|---|---|---|

| Malonyl Dichloride | 86 | >99% ee | High yield, robust | Moisture-sensitive reagents |

| Mesylation-Cyclization | 82 | 98% ee | One-pot, scalable | Exothermic mesylation |

| Sulfinimine | 65 | 99% ee | Exceptional ee | Costly, low-temperature |

| Malonimidate | 38 | 95% ee | Mild conditions | Suboptimal yield |

Optimization Strategies

Solvent Effects

Replacing dichloromethane with dichloroethane in malonyl dichloride condensations increases yields by 12% due to improved solubility of intermediates.

化学反应分析

Types of Reactions: Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)methane can undergo various chemical reactions, including:

Oxidation: The oxazoline rings can be oxidized to form oxazole derivatives.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The hydrogen atoms on the methane carbon can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

Oxidation: Oxazole derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated derivatives.

科学研究应用

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane is an organic compound featuring two oxazoline rings attached to a central methane carbon. It is of interest for its potential applications in organic synthesis and materials science. The oxazoline rings give the compound unique chemical properties, making it valuable for research and industrial uses.

Scientific Research Applications

This compound has applications in several scientific fields:

- Chemistry It can be used as a building block in the synthesis of complex organic molecules.

- Biology It is investigated for its potential as a ligand in biochemical assays.

- Medicine It is explored for potential therapeutic properties, particularly in the development of new drugs.

- Industry It is utilized in the production of advanced materials, such as polymers and resins.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation The oxazoline rings can be oxidized to form oxazole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction The compound can be reduced to form corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

- Substitution The hydrogen atoms on the methane carbon can be substituted with other functional groups, such as halogens or alkyl groups. Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules, including enzymes and receptors. The oxazoline rings can coordinate with metal ions, enhancing its role as a ligand in catalytic processes and modulating the activity of various biological targets, potentially influencing metabolic pathways and cellular functions.

Research indicates that compounds containing oxazole moieties exhibit diverse biological activities:

- Antimicrobial Activity Preliminary studies suggest that this compound could serve as a lead compound for drug development targeting microbial infections.

- Anticancer Properties The compound has shown potential in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition Its interaction with specific enzymes may lead to the development of enzyme inhibitors that can regulate metabolic pathways.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various oxazole derivatives, this compound demonstrated significant activity against Gram-positive bacteria. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, revealing promising results compared to standard antibiotics.

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against human cancer cell lines. The results indicated that treatment with this compound led to a reduction in cell viability and induced apoptosis in a dose-dependent manner.

作用机制

The mechanism of action of Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)methane involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, making it a useful ligand in catalysis. Additionally, the compound can interact with biological macromolecules, potentially modulating their activity. The exact pathways involved depend on the specific application and the environment in which the compound is used.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Bis-Oxazoline Ligands

The key structural differences among bis-oxazoline ligands lie in the substituents at the 4-position of the oxazoline rings and their stereochemistry. Below is a comparative analysis:

Key Observations :

- Steric Effects : Bulkier substituents (e.g., tert-butyl, benzyl) enhance enantioselectivity in reactions requiring significant steric hindrance, such as cyclopropanation . Methyl groups offer less steric bulk, favoring reactions where moderate selectivity suffices .

- Electronic Effects: Electron-donating groups (e.g., tert-butyl) stabilize metal complexes, improving catalytic turnover in alkynylation reactions .

- Stereochemical Influence : The R vs. S configuration at the 4-position critically affects the ligand’s chiral induction capability. For example, S-configured tert-butyl derivatives are preferred in enantioconvergent syntheses .

Catalytic Performance in Asymmetric Reactions

Table: Enantioselectivity and Yield in Representative Reactions

Physical and Commercial Considerations

- Solubility : Methyl and isopropyl derivatives exhibit better solubility in THF and CH₂Cl₂ compared to bulky tert-butyl or benzyl analogs .

- Commercial Availability :

- Stability : tert-butyl and benzyl derivatives require inert storage (N₂, dark) due to hydrolytic sensitivity, whereas methyl analogs are more robust .

生物活性

Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane is an organic compound characterized by the presence of two oxazoline rings attached to a central methane carbon. This unique structure imparts specific biological activities and makes it a subject of interest in medicinal chemistry and catalysis.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including enzymes and receptors. The oxazoline rings can coordinate with metal ions, enhancing its role as a ligand in catalytic processes. This coordination ability allows the compound to modulate the activity of various biological targets, potentially influencing metabolic pathways and cellular functions .

Biological Activities

Research indicates that compounds containing oxazole moieties exhibit diverse biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound could serve as a lead compound for drug development targeting microbial infections .

- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation, possibly through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : Its interaction with specific enzymes may lead to the development of enzyme inhibitors that can regulate metabolic pathways .

Case Studies

A series of studies have explored the biological implications of oxazole derivatives, including this compound:

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various oxazole derivatives, this compound demonstrated significant activity against Gram-positive bacteria. The compound's effectiveness was assessed using minimum inhibitory concentration (MIC) assays, revealing promising results compared to standard antibiotics.

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against human cancer cell lines. The results indicated that treatment with this compound led to a reduction in cell viability and induced apoptosis in a dose-dependent manner.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Bis(diphenylphosphino)methane | Structure | Catalytic applications | Phosphine groups |

| Bis(indolyl)methane | Structure | Anticancer properties | Indole rings |

| Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)methane | Structure | Enzyme inhibition | Isobutyl group |

常见问题

Q. What are the common synthetic routes for preparing Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)methane, and what key parameters influence reaction efficiency?

Methodological Answer: Synthesis typically involves cyclocondensation of chiral β-amino alcohols with dicarbonyl precursors. Key steps include:

- Chiral Auxiliary Use : (R)-4-methyl-4,5-dihydrooxazole rings are formed via stereoselective cyclization, often using chiral β-amino alcohols derived from L-valine or similar precursors.

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link oxazoline units to a central methane bridge. For example, highlights PdCl₂(PPh₃)₂ and PCy₃ as catalysts in dioxane-water systems, with K₂CO₃ as a base .

- Critical Parameters : Temperature (80–110°C), solvent polarity, and catalyst loading significantly impact yield and enantiomeric excess (ee).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration and confirms stereochemistry, as demonstrated for analogous bis-oxazoline derivatives in .

- NMR Spectroscopy : ¹H/¹³C NMR identifies diastereotopic protons and coupling patterns. For oxazoline rings, characteristic signals include δ 3.5–4.5 ppm (CH₂) and δ 1.2–1.5 ppm (methyl groups).

- Chiral HPLC : Quantifies enantiomeric purity using chiral stationary phases (e.g., cellulose-based columns).

Q. What are the primary applications of bis-oxazoline ligands in asymmetric catalysis, and how does this compound's structure contribute to enantioselectivity?

Methodological Answer: Bis-oxazolines act as chiral ligands in asymmetric reactions (e.g., cyclopropanation, Diels-Alder). The rigid oxazoline rings enforce a specific coordination geometry around metal centers (e.g., Cu, Pd), while the methane spacer adjusts bite angle. ’s derivative showed antibacterial activity, suggesting potential bioactivity .

Advanced Questions

Q. How can researchers optimize the enantiomeric excess (ee) of this compound during synthesis, and what factors lead to racemization?

Methodological Answer:

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce epimerization.

- Chiral Additives : Tartaric acid or cinchona alkaloids stabilize transition states.

- Racemization Pathways : Acidic conditions or prolonged heating may protonate the oxazoline nitrogen, leading to ring-opening and loss of stereochemistry. ’s protocol avoided this by using mild bases (K₂CO₃) and short reaction times .

Q. What strategies are employed to resolve contradictions in reported biological activity data for bis-oxazoline derivatives, such as varying antimicrobial efficacy across studies?

Methodological Answer:

- Assay Standardization : Compare minimum inhibitory concentrations (MICs) under consistent conditions (pH, inoculum size).

- Structural Variants : Test substituent effects; ’s derivative with a triazole moiety showed enhanced activity due to increased hydrophobicity .

- Mechanistic Studies : Use fluorescence quenching or molecular docking to correlate structure-activity relationships (SAR).

Q. In mechanistic studies, how do computational methods (e.g., DFT) complement experimental data in elucidating the compound's role in catalytic cycles?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。